(4Z)-1-benzyl-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-5,5-dimethylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thiourea derivative under acidic or basic conditions to form the imidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. Catalysts such as zinc chloride or copper salts can be employed to enhance the efficiency of the cyclization process. Additionally, solvent-free or microwave-assisted methods may be utilized to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The imidazole ring and the attached functional groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative used in various industrial applications.
Benzimidazole: Known for its biological activity and used in pharmaceuticals.
Thiazole: Another heterocyclic compound with similar structural features and applications
Uniqueness
3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE is unique due to its complex structure, which provides a combination of steric and electronic properties that can be fine-tuned for specific applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C24H31N3OS |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-benzyl-4-(3,3-dimethyl-1-phenoxybutan-2-yl)imino-5,5-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C24H31N3OS/c1-23(2,3)20(17-28-19-14-10-7-11-15-19)25-21-24(4,5)27(22(29)26-21)16-18-12-8-6-9-13-18/h6-15,20H,16-17H2,1-5H3,(H,25,26,29) |
InChI Key |
QHDJSDANFXSTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(COC2=CC=CC=C2)C(C)(C)C)NC(=S)N1CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.